3,5-Dibromo-1,2-dichlorobenzene CAS number
3,5-Dibromo-1,2-dichlorobenzene CAS number
An In-depth Technical Guide to 3,5-Dibromo-1,2-dichlorobenzene (CAS No. 81067-42-7)
Introduction
3,5-Dibromo-1,2-dichlorobenzene is a halogenated aromatic compound characterized by a benzene ring substituted with two bromine and two chlorine atoms. Its specific substitution pattern makes it a valuable, though specialized, intermediate in organic synthesis. The precise arrangement of its halogen atoms dictates its reactivity and utility in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical sectors. The Chemical Abstracts Service (CAS) has assigned the unique identifier 81067-42-7 to this compound, which is crucial for its unambiguous identification in chemical databases, regulatory submissions, and commerce.[1][2] This guide provides a comprehensive technical overview of its properties, synthesis, analytical characterization, applications, and safety protocols for professionals in research and development.
Section 1: Compound Identification and Physicochemical Properties
Accurate identification is the foundation of all chemical research and development. The following table summarizes the key identifiers for 3,5-Dibromo-1,2-dichlorobenzene.
| Identifier | Value | Source |
| CAS Number | 81067-42-7 | [1][2] |
| IUPAC Name | 1,5-dibromo-2,3-dichlorobenzene | [2] |
| Molecular Formula | C₆H₂Br₂Cl₂ | [2] |
| SMILES | C1=C(C=C(C(=C1Cl)Cl)Br)Br | [2] |
| InChIKey | SRGMUFKQUPKYQW-UHFFFAOYSA-N | [2] |
| EC Number | 884-812-8 | [2] |
The physicochemical properties of a compound are critical for determining its behavior in chemical reactions, purification processes, and formulation. These properties also inform handling and storage requirements.
| Property | Value | Source |
| Molecular Weight | 304.79 g/mol | [2] |
| Appearance | Light yellow solid (typical) | [3] |
| Melting Point | Data not consistently available; varies by purity | |
| Boiling Point | Data not consistently available | |
| Solubility | Low water solubility; soluble in common organic solvents | [3][4] |
Section 2: Synthesis of 3,5-Dibromo-1,2-dichlorobenzene
The synthesis of specifically substituted halobenzenes often requires multi-step or specialized procedures, as direct halogenation can lead to a mixture of isomers. The industrial production of 1-bromo-3,5-dichlorobenzene (an isomer of the target compound) often involves the isomerization of other monobromodichlorobenzene isomers in the presence of a Lewis acid catalyst, such as an aluminum halide.[5][6] This process relies on the migration of halogen atoms on the benzene ring to reach a thermodynamically stable mixture, from which the desired isomer can be isolated. A similar principle would apply to the synthesis of 3,5-Dibromo-1,2-dichlorobenzene, likely starting from a dichlorobenzene precursor.
Conceptual Synthesis via Isomerization
A plausible route involves the bromination of a dichlorobenzene isomer followed by a catalyzed isomerization to enrich the desired 3,5-dibromo-1,2-dichloro isomer. The key to this process is the aluminum halide catalyst, which facilitates the intermolecular and intramolecular transfer of halogen substituents until an equilibrium is approached.[6]
Experimental Protocol: Isomerization of a Monobromodichlorobenzene Mixture
This protocol is a generalized procedure based on patented industrial processes for isomerizing halobenzenes.[5][6]
-
Reaction Setup: Charge a glass-lined reactor suitable for high temperatures with a mixture of monobromodichlorobenzene isomers. The reactor must be equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet to ensure an inert atmosphere.
-
Catalyst Addition: Under the inert atmosphere, carefully add anhydrous aluminum chloride (AlCl₃) to the isomer mixture. The molar ratio of catalyst to the total halobenzenes is critical and typically ranges from 0.02 to 0.5.[6] The catalyst is hygroscopic and must be handled with care to prevent deactivation.
-
Isomerization Reaction: Heat the reaction mixture to a temperature between 120°C and 170°C.[6] The high temperature provides the necessary activation energy for the halogen migration. Maintain this temperature for 0.5 to 50 hours, with progress monitored by periodic sampling and GC analysis.
-
Reaction Quench: Once the desired isomer distribution is reached, cool the reactor. Carefully quench the reaction by slowly adding water or a dilute acid to decompose the aluminum halide catalyst. This step is exothermic and requires controlled addition and cooling.
-
Workup: Transfer the mixture to a separatory funnel. The organic layer, containing the mixture of halobenzenes, is separated from the aqueous layer. Wash the organic layer sequentially with water and a brine solution to remove residual catalyst and salts.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate). The final and most critical step is the separation of the desired 3,5-Dibromo-1,2-dichlorobenzene isomer from the mixture. This is typically achieved through fractional distillation under reduced pressure, followed by crystallization to obtain a high-purity product.[6]
Section 3: Analytical Characterization
Confirming the identity and purity of 3,5-Dibromo-1,2-dichlorobenzene is essential for its use in further synthetic steps. Chromatographic and spectroscopic methods are indispensable for this purpose.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the premier technique for analyzing volatile and semi-volatile compounds. GC separates the components of a mixture based on their boiling points and interactions with the column's stationary phase, while MS provides mass information for definitive identification.[7]
-
High-Performance Liquid Chromatography (HPLC): HPLC is suitable for purity assessment, especially when coupled with a UV detector, as aromatic rings exhibit strong UV absorbance.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed structural information, confirming the specific substitution pattern of the benzene ring.
Experimental Protocol: GC-MS Purity Assay
This protocol outlines a standard method for the analysis of halogenated aromatic compounds.[4]
-
Sample Preparation: Accurately weigh and dissolve the 3,5-Dibromo-1,2-dichlorobenzene sample in a high-purity solvent like dichloromethane or acetone to a final concentration of approximately 1 mg/mL.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Conditions:
-
Injector: Split injection mode (e.g., 50:1 split ratio) at 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 100°C, hold for 2 minutes. Ramp the temperature at 15°C/min to 250°C. Hold at 250°C for 5 minutes. This program ensures the separation of potential impurities and residual solvents from the main compound.
-
Injection Volume: 1 µL.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 400.
-
-
Data Analysis: Identify the peak corresponding to 3,5-Dibromo-1,2-dichlorobenzene by its characteristic retention time and mass spectrum. The purity is calculated based on the relative peak area compared to all other peaks in the chromatogram.
Section 4: Applications and Reactivity
3,5-Dibromo-1,2-dichlorobenzene serves as a building block in organic synthesis. Halogenated benzenes are common precursors for creating more complex molecules through reactions that replace the halogen atoms.[8]
-
Cross-Coupling Reactions: The bromine atoms are typically more reactive than the chlorine atoms in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the selective formation of new carbon-carbon or carbon-heteroatom bonds.
-
Grignard Reagent Formation: The bromo-substituents can react with magnesium to form a Grignard reagent, which is a powerful nucleophile for creating new C-C bonds.[9]
-
Intermediate Synthesis: It is used as an intermediate in the synthesis of specialized organic compounds, including potential active ingredients for pharmaceuticals and agrochemicals.[8][10]
Section 5: Safety and Handling
Like many halogenated organic compounds, 3,5-Dibromo-1,2-dichlorobenzene requires careful handling. The primary hazards are related to irritation.[3]
| Hazard Information | Precautionary Statements |
| GHS Hazard Statements | Prevention: |
| H315: Causes skin irritation.[3] | P264: Wash hands and exposed skin thoroughly after handling.[3] |
| H319: Causes serious eye irritation.[3] | P280: Wear protective gloves/eye protection/face protection.[3] |
| H335: May cause respiratory irritation.[3] | P271: Use only outdoors or in a well-ventilated area.[3] |
| Response: | |
| P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3] | |
| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] | |
| P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3] |
Handling and Storage
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[11]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[3]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This may involve incineration in a licensed facility.[3]
References
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PubChem. (n.d.). 3,5-Dibromo-1,2-dichlorobenzene. Retrieved from [Link]
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Sonal Plasrub Industries Pvt. Ltd. (n.d.). 1-Bromo-3,5-Dichlorobenzene. Retrieved from [Link]
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LookChem. (n.d.). 1,2-DIBROMO-3,5-DICHLOROBENZENE Safety Data Sheets(SDS). Retrieved from [Link]
- Sumitomo Chemical Company. (1982). U.S. Patent No. US4347390A: Process for producing 1-bromo-3,5-dichlorobenzene.
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Sumitomo Chemical Company. (1982). United States Patent (19). Retrieved from [Link]
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Shah, D. B. (n.d.). Process For Preparation Of 3, 5 Dichloroaniline. Retrieved from [Link]
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PubChem. (n.d.). Benzene, 1-bromo-3,5-dichloro-. Retrieved from [Link]
- Bayer AG. (1982). EP Patent No. EP0046859A1: Process for the preparation of 1-bromo-3,5-dichlorobenzene.
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Crizer, D. M., et al. (2019). Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and bromide in aqueous systems. Analytical Methods, 11(40), 5136-5145. Retrieved from [Link]
-
Siskos, P. A., et al. (2006). Determination of 1,2-dibromoethane, 1,4-dichlorobenzene and naphthalene residues in honey by gas chromatography-mass spectrometry using purge and trap thermal desorption extraction. Journal of Chromatography A, 1108(2), 264-269. Retrieved from [Link]
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